molecular formula C15H15BrN2O3 B5907275 isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate

isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate

Cat. No. B5907275
M. Wt: 351.19 g/mol
InChI Key: SHOZHJHFXHOACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate, also known as IBOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IBOPA is a pyridazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate is not well understood. However, it has been proposed that isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has also been reported to inhibit the activity of various bacterial and fungal enzymes, including chitinase and β-glucosidase.
Biochemical and physiological effects:
isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been reported to exhibit significant anti-inflammatory and analgesic activities in animal models. Additionally, isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been shown to possess potent antifungal and antibacterial activities. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has also been studied for its potential application as a ligand for metal ions and as a precursor for the synthesis of various pyridazine derivatives.

Advantages and Limitations for Lab Experiments

The advantages of using isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in lab experiments include its potent pharmacological activities and its ease of synthesis. However, the limitations of using isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate, including the exploration of its potential application in the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate and to identify its potential targets. Finally, the development of new synthetic methods for the preparation of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate and its derivatives is an area of active research.

Synthesis Methods

Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate can be synthesized using various methods, including the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with isopropyl chloroacetate. Another method involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with isopropyl chloroformate. Both methods have been reported to yield isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in good yields.

Scientific Research Applications

Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been reported to exhibit significant anti-inflammatory and analgesic activities in animal models. Additionally, isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been shown to possess potent antifungal and antibacterial activities. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has also been studied for its potential application as a ligand for metal ions and as a precursor for the synthesis of various pyridazine derivatives.

properties

IUPAC Name

propan-2-yl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOZHJHFXHOACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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